Allosteric SHIP1 Activation: Kinetic Differentiation from Catalytic Site Inhibitors
Rosiptor acetate enhances SHIP1 enzyme activity through an allosteric mechanism, reducing the Michaelis constant (Kₘ) without affecting catalytic turnover (k_cat) or maximum velocity (V_max), a kinetic signature distinct from active-site inhibitors or direct PI3K antagonists [1]. In biochemical assays, rosiptor increased INPP5D enzyme activity by 20% and reduced Kₘ from 214 (control) to 180 in a concentration-dependent manner [1].
| Evidence Dimension | Enzyme Kinetics: Kₘ Reduction |
|---|---|
| Target Compound Data | Kₘ = 180 (with rosiptor activation) |
| Comparator Or Baseline | Kₘ = 214 (control baseline, no activator) |
| Quantified Difference | 16% reduction in Kₘ; 20% increase in enzyme activity |
| Conditions | INPP5D (SHIP1) enzyme activity assay |
Why This Matters
Allosteric activation with unchanged V_max confirms the compound enhances substrate affinity without forcing maximal catalytic output, a safer modulation profile compared to irreversible or competitive inhibitors.
- [1] IUPHAR/BPS Guide to Pharmacology. Rosiptor Ligand Page (Ligand ID: 9249). Bioactivity Comments. View Source
